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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of 10-108, an
investigational anti-LILRB2 (Leukocyte Immunoglobulin-like Receptor B2) monoclonal antibody,
when used in combination with other therapeutic agents. The primary focus is on the
combination of 10-108 with the anti-PD-1 antibody pembrolizumab in the context of advanced
solid tumors, based on available clinical trial data.

Introduction to 10-108

0-108 is a fully human IgG4 monoclonal antibody that targets the inhibitory immune
checkpoint receptor LILRB2 (also known as ILT4). LILRB2 is predominantly expressed on
myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment. By
binding to its ligands, including HLA-G, ANGPTLs, SEMA4A, and CD1d, LILRB2 transmits
inhibitory signals that suppress the anti-tumor immune response. I0-108 is designed to block
this interaction, thereby reprogramming immune-suppressive myeloid cells to a pro-
inflammatory state and enhancing T-cell activation.

10-108 and Pembrolizumab: A Synergistic
Combination

The combination of 10-108 with the PD-1 inhibitor pembrolizumab is based on a strong
scientific rationale. While pembrolizumab reinvigorates exhausted T cells by blocking the PD-
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1/PD-L1 axis, 10-108 tackles a complementary immunosuppressive mechanism mediated by
myeloid cells. This dual approach is hypothesized to create a more robust and durable anti-

tumor immune response.

Clinical Efficacy: Phase 1 Trial (NCT05054348)

A first-in-human, Phase 1 clinical trial (NCT05054348) evaluated the safety and efficacy of 10-
108 as a monotherapy and in combination with pembrolizumab in patients with advanced,
relapsed, or refractory solid tumors.[1][2] The data demonstrates a clear synergistic effect with
the combination therapy.

Table 1: Comparison of Clinical Activity

10-108 + Pembrolizumab

Outcome 10-108 Monotherapy (n=11)
(n=13)
Overall Response Rate (ORR)  9.1%]3] 23.1%][3]
Complete Response (CR) 9.1% (1 patient)[3] 0%
Partial Response (PR) 0% 23.1% (3 patients)[4]
Stable Disease (SD) 36.4% (4 patients)[3] 30.8% (4 patients)[3]
Progressive Disease (PD) 54.5% 46.1%
Duration of Response CR ongoing for >2 years[4][5] Responding patients on study

for 8 to 12+ months[1][2]

Data from the NCT05054348 Phase 1 dose-escalation study. The combination therapy cohort
included patients with microsatellite stable (MSS) colorectal cancer and cholangiocarcinoma,
tumor types generally less responsive to anti-PD-1 monotherapy.[4]

Safety and Tolerability

Both 10-108 monotherapy and the combination with pembrolizumab were found to be well-
tolerated. No dose-limiting toxicities were observed, and a maximum tolerated dose was not
reached.[6]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAES)
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10-108 + Pembrolizumab

Adverse Event Category 10-108 Monotherapy (n=12) (n=13)
n=

Any Grade TEAEsS 100% 92.3%
Grade 3-5 TEAEs 25.0% 61.5%][3]
Treatment-Related AEs

50.0%[6] 46.2%[6]
(TRAES)

Myalgia (25.0%), Pruritus Pruritus (15.4%), Diarrhea
Most Common TRAEs (>15%)

(16.7%)[6] (15.4%)[6]
Serious TEAEs 8.3% 61.5%[3]
TEAESs Leading to

8.3% 15.4%]3]

Discontinuation

Note: The higher rate of Grade 3-5 and serious TEAES in the combination arm is consistent
with the known safety profile of pembrolizumab.

Experimental Protocols
Phase 1 Clinical Trial (NCT05054348) Methodology

o Study Design: A multicenter, open-label, dose-escalation study with monotherapy and
combination therapy cohorts.[7]

» Patient Population: Adult patients with histologically or cytologically confirmed advanced or
metastatic solid tumors who have failed or are intolerant to standard systemic therapy.[7]

o Treatment Regimen:

o Monotherapy: 10-108 administered intravenously every 3 weeks (Q3W) at escalating
doses (60 mg, 180 mg, 600 mg, 1800 mq).[3]

o Combination Therapy: 10-108 at escalating doses (180 mg, 600 mg, 1800 mg) Q3W in
combination with a fixed dose of pembrolizumab (200 mg) Q3W.[3]
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Primary Objectives: To assess the safety and tolerability of I0-108 as a monotherapy and in
combination with pembrolizumab, and to determine the recommended Phase 2 dose
(RP2D).[1]

Secondary Objectives: To characterize pharmacokinetics, immunogenicity, and preliminary
anti-tumor activity.[1]

Pharmacodynamic and Biomarker Analysis

Methodology: Tumor tissue biopsies were collected at baseline and on-treatment for immune
profiling. Gene expression analysis was performed using NanoString technology, likely with
the PanCancer Immune Profiling Panel or a similar custom codeset.[3]

NanoString PanCancer Immune Profiling Panel: This panel typically includes 770 genes
involved in the immune response, covering 24 different immune cell types, key checkpoint
inhibitors, cancer-testis antigens, and genes measuring the broader immune response.[9]
[10] The analysis of gene expression data helps to understand the changes in the tumor
microenvironment induced by the treatment.

Mechanism of Synergy and Signaling Pathways

The synergistic anti-tumor activity of 10-108 and pembrolizumab stems from their

complementary actions on different components of the immune system.
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Caption: Synergistic mechanism of 10-108 and pembrolizumab.
Signaling Pathway Description:

e |0-108 on Myeloid Cells: Tumor cells and other cells in the microenvironment express
ligands for LILRB2. Engagement of LILRB2 on myeloid cells leads to the recruitment and
activation of the phosphatases SHP-1 and SHP-2.[11][12] This initiates a signaling cascade
that results in an immunosuppressive myeloid phenotype, characterized by reduced antigen
presentation and production of inhibitory cytokines. 10-108 blocks the LILRB2 receptor,
preventing ligand binding and subsequent inhibitory signaling. This "reprograms" the myeloid
cells to a pro-inflammatory state, enhancing their ability to activate T cells.
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e Pembrolizumab on T Cells: Tumor cells can express PD-L1, which binds to the PD-1
receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell,
leading to T-cell exhaustion and immune evasion. Pembrolizumab, an anti-PD-1 antibody,
blocks this interaction, thereby restoring the effector function of T cells and enabling them to
recognize and kill tumor cells.

e Synergistic Effect: By combining 10-108 and pembrolizumab, two key mechanisms of
immune evasion are targeted simultaneously. I0-108 enhances the activation of T cells by
promoting pro-inflammatory myeloid cell function, while pembrolizumab removes the brakes
on already activated T cells. This leads to a more potent and comprehensive anti-tumor
immune response than either agent alone.

Conclusion

The combination of 10-108 and pembrolizumab demonstrates a promising synergistic effect in
patients with advanced solid tumors, with an improved overall response rate compared to 10-
108 monotherapy and a manageable safety profile. The mechanism of action, targeting both
myeloid cell- and T cell-mediated immune suppression, provides a strong rationale for this
combination. Further clinical development, including ongoing dose-expansion cohorts, will be
crucial to fully elucidate the therapeutic potential of this combination in various tumor types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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